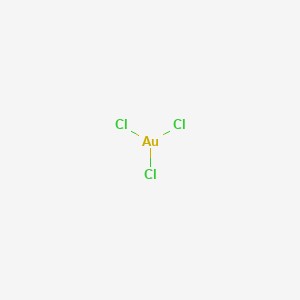

Gold(III) chloride

Descripción

Propiedades

Número CAS |

13453-07-1 |

|---|---|

Fórmula molecular |

AuCl3 |

Peso molecular |

303.32 g/mol |

Nombre IUPAC |

gold(3+);trichloride |

InChI |

InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |

Clave InChI |

RJHLTVSLYWWTEF-UHFFFAOYSA-K |

SMILES |

Cl[Au](Cl)Cl |

SMILES canónico |

[Cl-].[Cl-].[Cl-].[Au+3] |

Otros números CAS |

13453-07-1 |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

11118-27-7 (Parent) |

Sinónimos |

gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Gold(III) Chloride from Chloroauric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of gold(III) chloride (AuCl₃) from chloroauric acid (HAuCl₄). The primary method detailed is thermal decomposition, a common and effective route to obtaining anhydrous this compound. This document outlines the underlying chemical principles, detailed experimental protocols, and critical process parameters for professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as auric chloride, is a significant compound in inorganic chemistry and serves as a precursor in the synthesis of various gold-based catalysts and therapeutic agents.[1][2][3] It typically exists as a dimer, Au₂Cl₆.[1] The most common laboratory-scale synthesis route involves the thermal decomposition of chloroauric acid (H[AuCl₄]), which is readily prepared by dissolving metallic gold in aqua regia.[4][5][6]

This guide focuses on the controlled heating of chloroauric acid to yield this compound, a process that requires careful temperature management to prevent the formation of undesired byproducts such as gold(I) chloride (AuCl) or metallic gold.[1][7]

Chemical Pathway and Principles

The synthesis of this compound from chloroauric acid is fundamentally a dehydration and dehydrochlorination reaction. Chloroauric acid, which is often in a hydrated form (e.g., HAuCl₄·nH₂O), first loses its water of crystallization upon gentle heating.[7][8] Subsequent heating at higher temperatures drives off hydrogen chloride (HCl) to yield the dimeric this compound.

The overall reaction is as follows: 2 H[AuCl₄] (s) → Au₂Cl₆ (s) + 2 HCl (g)[1][9]

Care must be taken as this compound itself is thermally sensitive and can decompose at elevated temperatures. The decomposition proceeds in stages, first to gold(I) chloride and then to elemental gold.[1][7][8]

Quantitative Data: Thermal Decomposition Parameters

The thermal decomposition of chloroauric acid is a multi-step process. The precise temperatures are critical for isolating the desired AuCl₃ product. The data below, compiled from thermogravimetric analysis (TGA) and experimental reports, summarizes the key temperature ranges for each stage of the reaction.[7][8]

| Process Stage | Precursor | Product(s) | Temperature Range (°C) | Source |

| Dehydration | HAuCl₄·4H₂O | HAuCl₄ | 13 - 131 | [7] |

| Dehydrochlorination | HAuCl₄ | AuCl₃ | 131 - 187 | [7] |

| Decomposition of AuCl₃ | AuCl₃ | AuCl + Cl₂ | ~160 | [1] |

| Decomposition of AuCl | AuCl | Au + AuCl₃ | >210 | [1] |

Note: Temperatures can vary based on factors such as atmospheric conditions (inert vs. air vs. chlorine) and heating rate.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from a solid, hydrated chloroauric acid precursor.

4.1 Materials and Equipment

-

Chloroauric acid hydrate (B1144303) (HAuCl₄·nH₂O)

-

Tube furnace with temperature controller

-

Quartz or borosilicate glass reaction tube

-

Source of inert gas (e.g., Argon or Nitrogen) with flow controller

-

Gas outlet bubbler or trap (containing mineral oil or a basic solution to neutralize HCl gas)

-

Schlenk line or similar apparatus for handling air-sensitive materials

-

Appropriate personal protective equipment (safety glasses, lab coat, acid-resistant gloves)

4.2 Procedure

-

Preparation: Place a known quantity of chloroauric acid hydrate into the reaction tube. Position the tube within the furnace.

-

Inert Atmosphere: Purge the system with a slow, steady flow of inert gas for 15-20 minutes to remove air and moisture. Ensure the gas outlet is directed through a bubbler.

-

Dehydration (Step 1): Gradually heat the furnace to 100-120°C .[1][10] Maintain this temperature until the yellow crystals of HAuCl₄ become a darker, anhydrous solid and water vapor is no longer visibly evolved. This step removes the water of crystallization.

-

Synthesis of AuCl₃ (Step 2): Increase the furnace temperature to ~180°C .[7][8] The reaction will evolve hydrogen chloride gas. The color of the solid should change to a deep red, characteristic of anhydrous this compound.[10] Maintain this temperature for 2-4 hours or until HCl evolution ceases.

-

Cooling and Isolation: Turn off the furnace and allow the system to cool to room temperature under a continuous flow of inert gas.

-

Storage: Once cooled, quickly transfer the red AuCl₃ product to a dry, airtight container (e.g., in a glovebox or under inert atmosphere) for storage. This compound is hygroscopic.[1]

4.3 Safety Precautions

-

The procedure must be conducted in a well-ventilated fume hood due to the evolution of corrosive hydrogen chloride gas.

-

Handle chloroauric acid and this compound with care, as they are corrosive and can cause skin and eye irritation.

-

Ensure all glassware is dry to prevent unwanted side reactions.

Decomposition Pathways and Side Reactions

Precise temperature control is paramount, as overheating will lead to the decomposition of the desired this compound product. The diagram below illustrates the thermal decomposition cascade of chloroauric acid, highlighting the formation of intermediate species and the final metallic product.

As shown, heating above 160°C can initiate the decomposition of AuCl₃ into AuCl.[1] Further heating above 210°C causes AuCl to disproportionate into metallic gold and AuCl₃.[1] To maximize the yield of pure AuCl₃, the reaction temperature should be carefully maintained within the optimal 180-190°C range. Performing the synthesis in a chlorine atmosphere can enhance the stability of AuCl₃ and allow it to sublime at around 200°C without significant decomposition.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. goldrefiningforum.com [goldrefiningforum.com]

An In-depth Technical Guide to the Thermal Decomposition of Gold(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gold(III) chloride (AuCl₃), a process of significant interest in materials science, catalysis, and nanotechnology. Understanding the mechanism and kinetics of this decomposition is crucial for the controlled synthesis of gold-based materials with desired properties. This document outlines the decomposition pathway, presents quantitative data from thermal analysis, details experimental protocols, and provides visual representations of the core concepts.

Core Mechanism of Thermal Decomposition

This compound, which exists as a dimer (Au₂Cl₆) in the solid state and vapor phase, undergoes a multi-step thermal decomposition process. The decomposition pathway involves the sequential reduction of gold from the +3 oxidation state to metallic gold (Au⁰).

The generally accepted mechanism proceeds as follows:

-

Step 1: Decomposition of this compound to Gold(I) Chloride The initial step involves the decomposition of this compound into gold(I) chloride (AuCl) and the release of chlorine gas (Cl₂). This is a redox reaction where gold is reduced from Au(III) to Au(I), and chloride is oxidized.

Reaction: 2 AuCl₃(s) → 2 AuCl(s) + 2 Cl₂(g)

-

Step 2: Disproportionation of Gold(I) Chloride to Gold and this compound Gold(I) chloride is thermally unstable and subsequently undergoes disproportionation at higher temperatures. In this step, AuCl decomposes into elemental gold (Au) and regenerates some this compound.

Reaction: 3 AuCl(s) → 2 Au(s) + AuCl₃(s)

Alternatively, the direct decomposition of gold(I) chloride to elemental gold and chlorine gas can also occur, particularly at elevated temperatures.

Overall Reaction: 2 AuCl₃(s) → 2 Au(s) + 3 Cl₂(g)[1]

The decomposition temperatures are significantly influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition of AuCl₃ to AuCl begins at approximately 160 °C.[2][3] The subsequent disproportionation of AuCl occurs at temperatures above 210 °C.[2] In a chlorine atmosphere, the decomposition temperatures are shifted to higher values, with AuCl₃ decomposing to AuCl at around 254 °C and AuCl further decomposing to elemental gold at approximately 282 °C.[2] This stabilization in a chlorine atmosphere is due to Le Chatelier's principle, where the presence of chlorine gas shifts the equilibrium of the decomposition reactions.

Quantitative Data from Thermal Analysis

The thermal decomposition of this compound has been investigated using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes key quantitative data obtained from these studies.

| Parameter | Value | Atmosphere | Technique | Reference |

| Decomposition of AuCl₃ to AuCl | ||||

| Onset Temperature | ~160 °C | Inert | TGA | [2][3] |

| Onset Temperature | 254 °C | Chlorine | TGA | [2] |

| Decomposition of AuCl to Au | ||||

| Onset Temperature | >210 °C | Inert | TGA | [2] |

| Onset Temperature | 282 °C | Chlorine | TGA | [2] |

| Decomposition of HAuCl₄·3H₂O | ||||

| Formation of AuCl₃ (end of first step) | 190 °C | Air/Argon | TGA/XRD | [4] |

| Formation of AuCl (end of second step) | 240 °C | Air/Argon | TGA/XRD | [4] |

| Formation of Au (final product) | 320 °C | Air/Argon | TGA/XRD | [4] |

| Thermodynamic Data | ||||

| Standard Enthalpy of Formation (ΔfH°) of AuCl₃(s) | -117.6 kJ/mol | - | Calorimetry | [1] |

| Standard Enthalpy of Formation (ΔfH°) of AuCl(s) | -34.7 kJ/mol | - | Calorimetry | [1] |

Experimental Protocols

The following section details a generalized experimental protocol for the investigation of the thermal decomposition of this compound using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

Objective

To determine the thermal stability and decomposition pathway of this compound by measuring mass loss and heat flow as a function of temperature.

Materials and Equipment

-

Sample: Anhydrous this compound (AuCl₃) powder.

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles. Alumina is generally suitable, but platinum may be preferred for its inertness at higher temperatures.

-

Purge Gas: High-purity nitrogen (N₂) or argon (Ar) for an inert atmosphere, and a gas mixture containing chlorine (Cl₂) for a reactive atmosphere.

-

Analytical Balance: For accurate sample weighing.

Procedure

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for mass, temperature, and heat flow according to the manufacturer's specifications.

-

Sample Preparation:

-

Tare a clean, empty crucible on the analytical balance.

-

Carefully weigh approximately 5-10 mg of anhydrous AuCl₃ powder into the crucible. A smaller sample size is generally preferred to minimize heat and mass transfer limitations.

-

Record the exact mass of the sample.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material) into the instrument's furnace.

-

Set the desired purge gas and flow rate. A typical flow rate is 20-50 mL/min.

-

-

Thermal Program:

-

Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 30 °C) for a few minutes to allow the system to equilibrate.

-

Heating Ramp: Increase the temperature at a constant heating rate. A rate of 10 °C/min is common, but varying the heating rate (e.g., 5, 10, 15, 20 °C/min) can provide insights into the reaction kinetics.

-

Final Temperature: The final temperature should be high enough to ensure complete decomposition to elemental gold (e.g., 400-500 °C).

-

Final Isothermal Step (Optional): Holding at the final temperature can ensure the reaction has gone to completion.

-

-

Data Acquisition: Start the measurement and record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost at each step. Compare the experimental mass loss with the theoretical mass loss for each proposed decomposition reaction.

-

DTG Curve: The peaks in the DTG curve indicate the temperatures at which the rate of mass loss is at its maximum.

-

DSC Curve: Analyze the DSC curve to identify endothermic or exothermic events associated with the decomposition steps.

-

Evolved Gas Analysis (EGA)

For a more detailed investigation, the TGA instrument can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This allows for the identification of the gaseous products evolved at each stage of the decomposition, confirming the release of chlorine gas.

Visualizations

Decomposition Pathway

The following diagram illustrates the thermal decomposition pathway of this compound, highlighting the intermediate species and final product.

Influence of Atmosphere on Decomposition

This diagram illustrates how the presence of a chlorine atmosphere affects the decomposition temperatures of gold chlorides.

Experimental Workflow for Thermal Analysis

The following diagram outlines a typical experimental workflow for the thermal analysis of this compound.

References

Gold(III) chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of Gold(III) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The terms "this compound" and "gold chloride" are frequently used interchangeably in scientific literature to refer to two distinct compounds: anhydrous this compound (AuCl₃, which exists as the dimer Au₂Cl₆) and chloroauric acid (HAuCl₄), the product of dissolving gold in aqua regia, which typically exists as a hydrate (B1144303) (HAuCl₄·nH₂O). This guide will clearly differentiate between these two compounds, as their solubility characteristics differ.

Introduction

This compound and its related compounds are pivotal in a myriad of applications, from catalysis in organic synthesis to the formation of gold nanoparticles for biomedical applications.[1] A fundamental understanding of their solubility in various organic solvents is crucial for reaction design, process optimization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the solubility of both anhydrous this compound and chloroauric acid in organic solvents, presents detailed experimental protocols for solubility determination, and illustrates key reaction pathways where solubility is a critical factor.

Physicochemical Properties

A clear distinction between anhydrous this compound and chloroauric acid is essential for reproducible experimental work.

-

Anhydrous this compound (AuCl₃/Au₂Cl₆): This compound is a red crystalline solid.[2][3] It is hygroscopic and sensitive to light.[3] In the solid and vapor phases, it exists as a dimer, Au₂Cl₆.[3]

-

Chloroauric Acid (HAuCl₄): This is an inorganic compound that forms hydrates, H[AuCl₄]·n H₂O, with the tetrahydrate being common.[4][5] It appears as orange-yellow, needle-like crystals and is also hygroscopic.[4] It is a strong monoprotic acid.[4]

Solubility Data

Quantitative solubility data for this compound compounds in organic solvents is not extensively documented in publicly available literature. The following tables summarize the available qualitative and semi-quantitative data.

Table 3.1: Solubility of Anhydrous this compound (Au₂Cl₆)

| Solvent | Formula | Solubility | Notes |

| Water | H₂O | 68 g/100 mL (20 °C)[3] | Forms acidic hydrates upon dissolution.[3] |

| Ethanol | C₂H₅OH | Soluble[6][7] | - |

| Diethyl Ether | (C₂H₅)₂O | Soluble[6][7] | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sparingly Soluble[6] | - |

| Methanol | CH₃OH | Very Slightly Soluble[6] | - |

| Liquid Ammonia | NH₃ | Slightly Soluble[6][7] | - |

| Benzene | C₆H₆ | Insoluble[3] | - |

Table 3.2: Solubility of Chloroauric Acid (HAuCl₄)

| Solvent | Formula | Solubility | Notes |

| Water | H₂O | 350 g/100 g[4] | - |

| Dibutyl Ether | (C₄H₉)₂O | > 1 M[4] | Oxygen-containing solvents are effective extractants.[4] |

| Diethylene Glycol | C₄H₁₀O₃ | > 1 M[4] | - |

| Alcohols | R-OH | Soluble / Miscible[4][8] | - |

| Esters | R-COO-R' | Soluble / Miscible[4][8] | - |

| Ethers | R-O-R' | Soluble / Miscible[4][8] | - |

| Ketones | R-CO-R' | Soluble / Miscible[4][8] | - |

| Chloroform | CHCl₃ | Slightly Soluble[8][9] | - |

Experimental Protocols for Solubility Determination

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid in a known amount of the solvent by weighing the residue after solvent evaporation.

Materials:

-

Anhydrous this compound or Chloroauric acid

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Equilibration: Add an excess amount of the gold compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, allow the solution to stand at the constant temperature for several hours to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter attached to the pipette.

-

Alternatively, the sample can be centrifuged at a constant temperature to pellet the undissolved solid before taking an aliquot of the supernatant.

-

Analysis: Transfer the clear, saturated solution aliquot to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or drying oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is fully evaporated, weigh the container with the dry residue.

-

Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.

Caption: Workflow for gravimetric solubility determination.

Role in Organic Synthesis: Catalytic Mechanisms

The solubility of this compound in organic solvents is paramount to its function as a catalyst. Being in the same phase as the reactants allows for efficient interaction and catalysis. Below are simplified mechanisms for two common AuCl₃-catalyzed reactions.

Hydration of Alkynes

This compound is an effective catalyst for the hydration of terminal alkynes to produce methyl ketones, following Markovnikov's rule.

Caption: AuCl₃-catalyzed hydration of an alkyne.

Hydroarylation of Alkynes

This compound can catalyze the addition of an arene C-H bond across an alkyne. The mechanism can be complex and is subject to ongoing research, but a simplified general pathway is shown.

Caption: AuCl₃-catalyzed hydroarylation of an alkyne.

Conclusion

The solubility of this compound and chloroauric acid in organic solvents is a critical parameter for their application in research and industry. While comprehensive quantitative data remains an area for further investigation, the existing qualitative and semi-quantitative information provides a solid foundation for solvent selection. The provided experimental protocol offers a standardized approach to generating more precise solubility data. Furthermore, understanding the catalytic role of dissolved this compound in key organic transformations, such as alkyne hydration and hydroarylation, empowers chemists to better design and control these powerful synthetic methods. It is imperative for researchers to clearly identify and report which gold(III) compound—anhydrous this compound or chloroauric acid—is being used to ensure the clarity and reproducibility of their work.

References

- 1. dc.narpm.org [dc.narpm.org]

- 2. This compound [landsurvival.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Chloroauric acid - Wikipedia [en.wikipedia.org]

- 5. Chloroauric acid - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound CAS#: 13453-07-1 [m.chemicalbook.com]

- 7. This compound [samplecontents.library.ph]

- 8. Page loading... [wap.guidechem.com]

- 9. Chloroauric acid | 16903-35-8 [amp.chemicalbook.com]

Understanding the Lewis Acidity of Gold(III) Chloride: A Technical Guide for Researchers

Abstract

Gold(III) chloride (AuCl₃), in its dimeric form Au₂Cl₆, has emerged as a powerful and versatile Lewis acid catalyst in modern organic synthesis. Its unique electronic structure renders the gold(III) center highly electrophilic, enabling the activation of a wide range of unsaturated functional groups, most notably alkynes and arenes. This technical guide provides an in-depth analysis of the Lewis acidic properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on Lewis acidity metrics, details generalized experimental protocols for its use in catalysis, and employs visualizations to elucidate key concepts and reaction pathways.

Introduction to the Lewis Acidity of this compound

The reactivity of this compound as a Lewis acid is rooted in the electronic configuration of the gold(III) center, which is a d⁸ metal ion. In its characteristic square planar geometry, the gold atom possesses a vacant p orbital perpendicular to the plane, which can readily accept electron density from Lewis bases.[1][2] This electron-accepting capability is the cornerstone of its catalytic activity.

Unlike many traditional Lewis acids, AuCl₃ is considered a "soft" Lewis acid, exhibiting a particular affinity for soft Lewis bases such as alkynes, alkenes, and arenes. This property allows for the activation of π-systems, facilitating a diverse array of organic transformations including hydrofunctionalization, cyclization, and rearrangement reactions under mild conditions.[3]

The dimeric structure of this compound, Au₂Cl₆, features chloride bridges that can be cleaved upon interaction with Lewis bases, leading to the formation of monomeric adducts. In solution, the speciation and consequently the effective Lewis acidity can be influenced by the solvent and the nature of the substrate.[4]

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of a compound is essential for comparing its catalytic potential and predicting its reactivity. Several experimental and computational methods are employed for this purpose. While specific experimental values for AuCl₃ are not prominently available in the literature, its significant catalytic activity suggests a high degree of Lewis acidity. Below, we summarize key methodologies and provide comparative data for other common Lewis acids.

The Gutmann-Beckett Method

The Gutmann-Beckett method is an experimental technique that utilizes ³¹P NMR spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[5] The method involves using triethylphosphine (B1216732) oxide (TEPO), a strong Lewis base, as a probe molecule. The interaction of the Lewis acid with the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift, relative to reference compounds, provides a quantitative measure of Lewis acidity.[6]

Experimental Protocol: Gutmann-Beckett Method

-

Preparation of Solutions: A solution of the Lewis acid is prepared in a weakly coordinating, deuterated solvent (e.g., C₆D₆, CD₂Cl₂). A separate solution of triethylphosphine oxide (TEPO) in the same solvent is also prepared.

-

NMR Measurement: The ³¹P NMR spectrum of the TEPO solution is recorded to establish a reference chemical shift.

-

Titration: The Lewis acid solution is incrementally added to the TEPO solution.

-

Data Acquisition: After each addition, the ³¹P NMR spectrum is recorded.

-

Data Analysis: The change in the ³¹P chemical shift (Δδ) of the TEPO signal is plotted against the molar ratio of the Lewis acid to TEPO. The Acceptor Number (AN) is calculated from the observed chemical shift of the adduct.[5]

While a definitive AN for AuCl₃ is not readily cited, the values for other common Lewis acids provide a useful benchmark for its expected strength.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| TiCl₄ | 70 |

| B(C₆F₅)₃ | 82 |

| AlCl₃ | 87 |

| BF₃ | 89 |

| BI₃ | 115 |

Data sourced from references[5].

Fluoride (B91410) Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational method used to quantify the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7] A higher FIA value indicates stronger Lewis acidity. This method is particularly useful for comparing the Lewis acidity of a wide range of compounds, including those that are difficult to study experimentally.

Computational Protocol: Fluoride Ion Affinity (FIA)

-

Structure Optimization: The geometries of the Lewis acid and its fluoride adduct are optimized using density functional theory (DFT) or other high-level ab initio methods.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain zero-point vibrational energies and thermal corrections.

-

Energy Calculation: The electronic energies of the optimized structures are calculated with a high degree of accuracy.

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change of the fluoride addition reaction.[7]

This compound in Catalysis: Mechanisms and Workflows

The Lewis acidity of AuCl₃ is the driving force behind its catalytic activity. It typically functions by coordinating to a substrate, thereby activating it towards nucleophilic attack.

Activation of Alkynes

A prominent application of AuCl₃ is the activation of alkynes for various transformations, such as hydration and hydroarylation.[3][8] The interaction between the gold(III) center and the alkyne π-system polarizes the triple bond, making it more susceptible to nucleophilic attack.

Caption: Generalized catalytic cycle for AuCl₃-catalyzed alkyne functionalization.

Experimental Workflow for Catalytic Reactions

The following provides a generalized experimental workflow for a typical AuCl₃-catalyzed reaction. It is important to note that specific conditions such as solvent, temperature, and reaction time will vary depending on the substrates and the desired transformation.

Caption: A typical experimental workflow for AuCl₃-catalyzed organic reactions.

Detailed Methodologies for Key Experiments

-

Preparation and Handling of this compound Catalyst: this compound is hygroscopic and light-sensitive. It should be stored in a dark, dry environment, preferably in a desiccator or glovebox. For catalytic reactions, it is typically used as received from commercial suppliers. Anhydrous solvents are often recommended to prevent catalyst decomposition and side reactions.[2]

-

General Procedure for Alkyne Hydration: To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., a mixture of methanol (B129727) and water, 5 mL) is added AuCl₃ (0.01-0.05 mmol, 1-5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

-

General Procedure for Hydroarylation of Arenes: In a flame-dried flask under an inert atmosphere, the arene (used as substrate or solvent, e.g., 2.0 mL) and the alkyne or alkene (1.0 mmol) are combined. AuCl₃ (0.01-0.05 mmol, 1-5 mol%) is then added. The mixture is stirred at the desired temperature (ranging from room temperature to 80 °C) for the required time (typically 1-24 hours). After completion, the reaction mixture is directly loaded onto a silica (B1680970) gel column for purification by flash chromatography to yield the desired product.

Logical Relationships in AuCl₃ Catalysis

The catalytic efficacy of this compound is a function of several interrelated factors. The Lewis acidity of the gold center is paramount, but the overall outcome of a reaction is also influenced by the nature of the substrate, the nucleophile, and the reaction conditions.

Caption: Key factors influencing the outcome of AuCl₃-catalyzed reactions.

Conclusion

This compound is a highly effective Lewis acid catalyst with a broad and expanding scope in organic synthesis. Its ability to activate π-systems under mild conditions makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its Lewis acidic properties, reaction mechanisms, and experimental parameters is crucial for harnessing its full synthetic potential. This guide has provided a consolidated overview of these aspects to aid researchers in the application of this compound in their synthetic endeavors. Further quantitative studies to precisely determine the Acceptor Number and Fluoride Ion Affinity of AuCl₃ would be beneficial for a more nuanced comparison with other Lewis acids and for the rational design of new catalytic systems.

References

- 1. nsrrc.org.tw [nsrrc.org.tw]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Gold(III) Chloride: Hydrate vs. Anhydrous Forms for Researchers and Drug Development Professionals

An in-depth analysis of the properties, characterization, and applications of hydrated and anhydrous gold(III) chloride, tailored for scientific and pharmaceutical research.

This compound, a key compound in the fields of chemistry, materials science, and medicine, exists in two primary forms: the anhydrous salt (AuCl₃) and its hydrated counterpart (AuCl₃·nH₂O). While chemically similar, their physical and reactive properties exhibit subtle yet significant differences that are critical for researchers, particularly those in drug development and catalysis, to understand. This technical guide provides a comprehensive comparison of these two forms, detailing their physicochemical properties, experimental characterization protocols, and key applications, with a focus on their roles in catalysis and nanomedicine.

Physicochemical Properties: A Comparative Overview

The presence of water molecules in the crystal lattice of this compound hydrate (B1144303) imparts distinct characteristics compared to its anhydrous form. These differences are summarized in the tables below, providing a clear comparison of their quantitative properties.

Table 1: General and Physical Properties

| Property | This compound Anhydrous | This compound Hydrate |

| Chemical Formula | AuCl₃ (exists as Au₂Cl₆)[1] | HAuCl₄·nH₂O (often referred to as chloroauric acid)[2] |

| Molecular Weight | 303.33 g/mol [3] | 393.83 g/mol (for trihydrate)[4] |

| Appearance | Red crystalline solid[1][3] | Golden, yellow-orange crystals[1] |

| Density | 3.9 g/cm³ (solid)[3] | 3.9 g/cm³[5] |

| Melting Point | 254 °C (decomposes)[3] | Decomposes on strong heating[5] |

| Hygroscopicity | Very hygroscopic[1] | Very hygroscopic[5] |

Table 2: Solubility and Stability

| Property | This compound Anhydrous | This compound Hydrate |

| Solubility in Water | 68 g/100 mL (cold)[3] | Highly soluble[5] |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and diethyl ether[3] | Soluble in alcohol[5] |

| Thermal Stability | Begins to decompose to AuCl at around 160 °C.[1] | Decomposes upon heating, releasing water and HCl.[5] |

| Light Sensitivity | Decomposes in light.[3] | Light sensitive.[5] |

Experimental Protocols for Characterization

Accurate characterization of this compound is paramount for its effective use in research and development. The following are detailed methodologies for key analytical techniques used to differentiate and qualify the anhydrous and hydrated forms.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content in a sample, making it ideal for distinguishing between the anhydrous and hydrated forms of this compound.

Methodology:

-

Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric) is required. The coulometric method is preferred for trace amounts of water, while the volumetric method is suitable for higher water content.[6][7]

-

Reagents: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent, and the Karl Fischer reagent (a solution of iodine, sulfur dioxide, and a base like imidazole (B134444) in an alcohol).[8][9]

-

Sample Preparation: Due to the hygroscopic nature of both forms, samples must be handled in a dry environment (e.g., a glovebox) to prevent atmospheric moisture absorption. A precise amount of the this compound sample is accurately weighed and introduced directly into the titration vessel containing the anhydrous solvent. For insoluble samples, an external extraction or a Karl Fischer oven can be used.

-

Titration: The sample is dissolved in the solvent, and the Karl Fischer reagent is added. The iodine in the reagent reacts stoichiometrically with the water present in the sample.[8] The endpoint is detected potentiometrically when an excess of iodine is present.[8]

-

Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed. For coulometric titration, the amount of iodine generated is determined by the total charge passed.[6]

Thermal Analysis by Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the compounds, clearly illustrating the loss of water from the hydrated form.

Methodology:

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).[10]

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative reactions.[10]

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. For this compound hydrate, a distinct weight loss step will be observed corresponding to the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures. The anhydrous form will only show the decomposition steps.

Structural Analysis by X-ray Powder Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in a sample and can be used to distinguish between the crystal structures of the anhydrous and hydrated forms.

Methodology:

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).

-

Sample Preparation: The crystalline sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.[11] Due to the hygroscopic nature of this compound, sample preparation should be performed in a dry environment, and an air-sensitive sample holder with a protective dome or film (e.g., Kapton) should be used to prevent moisture absorption during analysis.[12][13]

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°), and the intensity of the diffracted X-rays is recorded.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and relative intensities can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the specific phase (anhydrous or a particular hydrate).

Applications in Catalysis and Drug Development

Both forms of this compound are valuable precursors and catalysts in various applications, particularly in organic synthesis and the burgeoning field of nanomedicine.

Catalysis in Organic Synthesis

Anhydrous this compound is a notable Lewis acid catalyst for a variety of organic transformations, including the hydration of alkynes.[14]

Precursor for Gold Nanoparticles in Drug Delivery

This compound hydrate is frequently the precursor of choice for the synthesis of gold nanoparticles (AuNPs) due to its high solubility in water.[15] These AuNPs can be functionalized for targeted drug delivery.

Anticancer Mechanisms of Gold Compounds

While this compound itself is not typically used directly as a drug, it serves as a precursor for various gold-based therapeutic agents. The mechanism of action of gold compounds in cancer therapy is an active area of research. One well-studied example is Auranofin, a gold(I) compound, which inhibits several key signaling pathways involved in inflammation and cell proliferation.

Conclusion

The choice between anhydrous this compound and its hydrated form is dictated by the specific requirements of the application. The anhydrous form is often preferred for organic reactions where the presence of water could be detrimental, while the high aqueous solubility of the hydrated form makes it the precursor of choice for the synthesis of gold nanoparticles and other aqueous applications. A thorough understanding of their distinct properties and the appropriate analytical techniques for their characterization is essential for reproducible and successful research outcomes in the fields of catalysis, nanotechnology, and drug development.

References

- 1. Beyond Platinums: Gold Complexes as Anticancer Agents | Anticancer Research [ar.iiarjournals.org]

- 2. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Gold Compounds in Anticancer Immunity [frontiersin.org]

- 5. Gold nanoparticle platforms as drug and biomacromolecule delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. quveon.com [quveon.com]

- 8. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gold catalysis: on the phenol synthesis. | Semantic Scholar [semanticscholar.org]

- 10. tainstruments.com [tainstruments.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. dovepress.com [dovepress.com]

The Coordination Chemistry of Gold(III) Chloride Complexes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gold(III) chloride, in its various complex forms, represents a fascinating and rapidly evolving area of coordination chemistry. While historically overshadowed by the more stable gold(I) and platinum(II) compounds, gold(III) complexes are now emerging as versatile tools in catalysis, materials science, and notably, medicinal chemistry. Their square planar d⁸ electronic configuration, isoelectronic with the renowned anticancer drug cisplatin (B142131), has spurred significant interest in their potential as therapeutic agents. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of this compound complexes, with a focus on their synthesis, reactivity, and biological applications, tailored for researchers, scientists, and drug development professionals.

Core Concepts in this compound Coordination Chemistry

The foundational species in aqueous this compound chemistry is the tetrachloroaurate(III) anion, [AuCl₄]⁻. This square planar complex is the common starting material for the synthesis of a diverse array of Gold(III) derivatives.[1] Its chemistry is characterized by a rich landscape of ligand substitution reactions, hydrolysis, and redox processes.

Hydrolysis and Speciation in Aqueous Solution

In aqueous media, the [AuCl₄]⁻ ion undergoes stepwise hydrolysis, where chloride ligands are sequentially replaced by water molecules and hydroxide (B78521) ions, depending on the pH.[2][3] This process is crucial as the speciation of the Gold(III) complex in solution significantly influences its reactivity and biological activity. The general hydrolysis equilibria can be represented as:

[AuCl₄]⁻ + nH₂O ⇌ [AuCl₄₋ₙ(H₂O)ₙ]⁽ⁿ⁻¹⁾⁻ + nCl⁻ [AuCl₄₋ₙ(H₂O)ₙ]⁽ⁿ⁻¹⁾⁻ ⇌ [AuCl₄₋ₙ(OH)ₙ]⁽ⁿ⁻¹⁾⁻ + nH⁺

The kinetics of the first hydrolysis step to form [AuCl₃(H₂O)] have been studied spectrophotometrically. The reaction follows first-order kinetics and is influenced by both chloride and hydrogen ion concentrations.[2][3]

Ligand Exchange Reactions

The chloride ligands in [AuCl₄]⁻ are labile and can be readily displaced by a wide variety of nucleophiles, including N-donor ligands (e.g., ammonia, pyridine, bipyridine), P-donor ligands (e.g., phosphines), and S-donor ligands (e.g., thiols, dithiocarbamates).[4][5] These ligand exchange reactions are the cornerstone of synthetic strategies to create novel Gold(III) complexes with tailored properties. The substitution reactions of square-planar d⁸ complexes, including Gold(III), generally proceed via an associative mechanism.[6]

The following diagram illustrates the general principle of ligand exchange on the tetrachloroaurate(III) core.

Caption: General associative mechanism for ligand exchange in this compound complexes.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically starts from chloroauric acid (HAuCl₄) or its salts (e.g., Na[AuCl₄], K[AuCl₄]).[7] A diverse range of complexes can be prepared by carefully selecting the ligands and reaction conditions.

Experimental Protocol: Synthesis of [Au(bipy)Cl₂]Cl

This protocol describes a typical synthesis of a Gold(III) complex with a bidentate N-donor ligand, 2,2'-bipyridine (B1663995) (bipy).

Materials:

-

Potassium tetrachloroaurate(III) (K[AuCl₄])

-

2,2'-Bipyridine (bipy)

-

Diethyl ether

Procedure:

-

Dissolve K[AuCl₄] (1.0 mmol) in 20 mL of ethanol with gentle heating.

-

In a separate flask, dissolve 2,2'-bipyridine (1.0 mmol) in 10 mL of ethanol.

-

Add the bipyridine solution dropwise to the stirring K[AuCl₄] solution.

-

A yellow precipitate of [Au(bipy)Cl₂]Cl will form immediately.

-

Stir the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Characterization: The resulting [Au(bipy)Cl₂]Cl complex can be characterized by elemental analysis, FT-IR, ¹H NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Synthesis of Organometallic Gold(III) Complexes

Cyclometalation is a powerful strategy to form highly stable organometallic Gold(III) complexes containing a direct Au-C bond. These reactions often involve the intramolecular activation of a C-H bond of a coordinating ligand.[2][7]

Caption: General experimental workflow for the synthesis and characterization of this compound complexes.

Reactivity and Catalytic Applications

This compound and its complexes are potent Lewis acids and exhibit catalytic activity in a range of organic transformations, particularly those involving alkynes and arenes.[8]

Catalysis in Organic Synthesis

This compound catalyzes reactions such as:

-

Alkyne Hydration: The addition of water to terminal alkynes to form methyl ketones.[7]

-

Cyclization Reactions: Intramolecular reactions of enynes.[8][9]

The catalytic prowess of Gold(III) stems from its ability to activate C-C multiple bonds towards nucleophilic attack.

This compound Complexes in Drug Development

The structural and electronic similarities between square planar Gold(III) complexes and cisplatin have propelled extensive research into their potential as anticancer agents. Many Gold(III) complexes exhibit significant in vitro cytotoxicity against a variety of cancer cell lines, including those resistant to cisplatin.[10][11][12]

Mechanisms of Anticancer Activity

The anticancer activity of Gold(III) complexes is believed to be multifactorial and distinct from that of cisplatin. While DNA was initially considered a primary target, emerging evidence points towards proteins, particularly enzymes involved in cellular redox homeostasis, as key molecular targets.[1][10]

1. Inhibition of Thioredoxin Reductase (TrxR): Thioredoxin reductase is a selenoenzyme crucial for maintaining the intracellular redox balance. Gold(III) complexes are potent inhibitors of TrxR, leading to an increase in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[10][13][14]

2. Induction of Apoptosis: Gold(III) complexes have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways. This often involves the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[2][7][15]

Caption: Simplified signaling pathway for apoptosis induced by Gold(III) complexes.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the biological activity of selected this compound complexes.

Table 1: In Vitro Cytotoxicity of Gold(III) Complexes against Human Cancer Cell Lines

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Au(bipy)Cl₂]Cl | A549 (Lung) | 15.2 ± 1.2 | [16] |

| [Au(en)Cl₂]Cl | A549 (Lung) | 35.6 ± 2.8 | [16] |

| Gold(III) porphyrin 1a | A2780 (Ovarian) | 0.34 ± 0.012 | [8] |

| Gold(III) porphyrin 1a | A2780cis (Cisplatin-resistant Ovarian) | 0.89 ± 0.07 | [8][9] |

| Cisplatin | A2780 (Ovarian) | 7.93 ± 0.47 | [8] |

| Cisplatin | A2780cis (Cisplatin-resistant Ovarian) | 34.9 ± 5.4 | [8][9] |

| [Au(DPP)Cl₂]⁺ | HCT-116 (Colorectal) | 1.5 ± 0.2 | [6] |

| [Au(DMP)Cl₃] | HCT-116 (Colorectal) | 2.8 ± 0.3 | [6] |

| [Au(DPP)Cl₂]⁺ | MDA-MB-231 (Breast) | 2.1 ± 0.1 | [6] |

| [Au(DMP)Cl₃] | MDA-MB-231 (Breast) | 3.5 ± 0.4 | [6] |

DPP = 4,7-diphenyl-1,10-phenanthroline; DMP = 2,9-dimethyl-1,10-phenanthroline; en = ethylenediamine

Table 2: Inhibition of Thioredoxin Reductase (TrxR) by Gold Complexes

| Complex | TrxR Source | IC₅₀ (µM) | Reference |

| [Au(dien)Cl]Cl₂ | Rat Liver Mitochondria | 0.18 | [10] |

| --INVALID-LINK-- | Rat Liver Mitochondria | 0.08 | [10] |

| Auranofin (Au(I) complex) | Rat Liver Mitochondria | 0.02 | [10][13] |

| (NHC)Au(III)Cl₃ | E. coli | 0.2 - 0.6 | [14] |

dien = diethylenetriamine; bipy(dmb)-H = deprotonated 6-(1,1-dimethylbenzyl)-2,2'-bipyridine; xylidine (B576407) = 2,6-dimethylaniline; NHC = N-heterocyclic carbene

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential drug candidates.[9][17]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Gold(III) complex in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Cellular Uptake Studies (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the intracellular concentration of gold.[18][19][20]

Procedure:

-

Cell Treatment: Plate cells in a 6-well plate and allow them to adhere. Treat the cells with the Gold(III) complex at a specific concentration for various time points (e.g., 2, 6, 12, 24 hours).

-

Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove any extracellular gold. Detach the cells using trypsin and count them using a cell counter.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a lysis buffer or by acid digestion (e.g., with nitric acid).

-

ICP-MS Analysis: Dilute the cell lysate to a suitable volume and analyze the gold content using ICP-MS.

-

Quantification: Generate a calibration curve using gold standards of known concentrations. Quantify the amount of gold in the samples and express the results as ng of Au per 10⁶ cells.

Conclusion and Future Perspectives

The coordination chemistry of this compound complexes is a rich and expanding field with significant potential, particularly in the development of novel anticancer therapeutics. The ability to systematically modify the ligand sphere around the Gold(III) center allows for the fine-tuning of their chemical and biological properties. While challenges such as in vivo stability and off-target toxicity remain, the unique mechanisms of action of these complexes, particularly their ability to target cellular redox systems and overcome cisplatin resistance, make them highly promising candidates for further investigation. Future research will likely focus on the design of more stable and targeted Gold(III) complexes, the elucidation of their detailed molecular mechanisms, and their evaluation in preclinical and clinical settings. This in-depth understanding of their coordination chemistry is paramount to unlocking their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of (P^N^C)Gold(III) Complexes via Tandem Oxidative Addition/C–H Auration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Gold(III) Chloride as an Oxidizing Agent in Inorganic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) chloride, in its anhydrous form existing as the dimer Au₂Cl₆, is a powerful and versatile oxidizing agent in the realm of inorganic chemistry. With gold in the +3 oxidation state, it readily accepts electrons, facilitating a wide range of redox reactions.[1][2] This technical guide provides an in-depth exploration of the core principles governing the use of this compound as an oxidant, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways. Its strong oxidizing nature, underscored by a high standard reduction potential, makes it a valuable tool in both synthesis and analysis.[3][4][5][6]

Core Principles of this compound Oxidizing Power

The efficacy of this compound as an oxidizing agent is rooted in the high positive standard reduction potentials of the Au(III)/Au(I) and Au(III)/Au(0) redox couples. In aqueous solutions, this compound typically exists as the tetrachloroaurate(III) ion, [AuCl₄]⁻.[7] The relevant reduction half-reactions and their standard potentials are summarized in the table below.

| Half-Reaction | Standard Reduction Potential (E°) (V vs. SHE) |

| Au³⁺(aq) + 3e⁻ → Au(s) | +1.50 |

| [AuCl₄]⁻(aq) + 3e⁻ → Au(s) + 4Cl⁻(aq) | +1.002 |

| [AuCl₄]⁻(aq) + 2e⁻ → [AuCl₂]⁻(aq) + 2Cl⁻(aq) | +0.926 |

| Au³⁺(aq) + 2e⁻ → Au⁺(aq) | +1.29 |

| Au⁺(aq) + e⁻ → Au(s) | +1.68 |

Table 1: Standard Reduction Potentials of Relevant Gold Species.[7][8][9][10][11]

The high positive values indicate a strong thermodynamic driving force for the reduction of Au(III), and consequently, the oxidation of other species. The reaction mechanism often involves an initial substitution step where the reductant coordinates to the gold center, followed by an electron transfer process.[12] In many cases, the reduction of Au(III) proceeds in a stepwise manner, with the formation of a gold(I) intermediate, [AuCl₂]⁻, before complete reduction to elemental gold (Au(0)).[7][13]

Key Inorganic Oxidation Reactions Involving this compound

This compound is capable of oxidizing a variety of inorganic substrates. The following sections detail some of the most significant reactions, including their mechanisms and experimental protocols.

Oxidation of Iodide

This compound readily oxidizes iodide ions (I⁻) to iodine (I₂), while being reduced to elemental gold.

Reaction: 2[AuCl₄]⁻(aq) + 6I⁻(aq) → 2Au(s) + 3I₂(aq) + 8Cl⁻(aq)

Mechanism: The reaction is believed to proceed through an outer-sphere electron transfer mechanism.

Caption: Oxidation of Iodide by [AuCl₄]⁻.

Experimental Protocol: Spectrophotometric Monitoring of Iodide Oxidation

-

Solution Preparation: Prepare a stock solution of HAuCl₄ (e.g., 1 mM) in deionized water and a separate stock solution of potassium iodide (KI) (e.g., 10 mM).

-

Reaction Initiation: In a quartz cuvette, mix a known volume of the HAuCl₄ solution with a known volume of the KI solution. The final concentrations should be in the micromolar range suitable for spectrophotometry.

-

Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance over time at a wavelength corresponding to the formation of I₂ or the disappearance of [AuCl₄]⁻ (around 380 nm).

-

Analysis: The rate of reaction can be determined from the change in absorbance over time using the Beer-Lambert law.

Oxidation of Nitrite (B80452)

Nitrite ions (NO₂⁻) are oxidized to nitrate (B79036) ions (NO₃⁻) by this compound.

Reaction: [AuCl₄]⁻(aq) + 3NO₂⁻(aq) + H₂O(l) → Au(s) + 3NO₃⁻(aq) + 4Cl⁻(aq) + 2H⁺(aq)

Mechanism: The reaction likely involves the formation of a gold-nitrito complex intermediate, followed by intramolecular electron transfer.

Caption: Proposed mechanism for nitrite oxidation.

Experimental Protocol: Potentiometric Titration

-

Apparatus: Set up a potentiometric titration system with a platinum working electrode and a suitable reference electrode (e.g., Ag/AgCl).

-

Titration: Titrate a standard solution of sodium nitrite with a standard solution of HAuCl₄.

-

Endpoint Detection: Monitor the potential of the working electrode as a function of the volume of HAuCl₄ added. The endpoint of the titration, corresponding to the complete oxidation of nitrite, will be indicated by a sharp change in potential.

Oxidation of Arsenite

This compound can oxidize arsenite (As(III)) to arsenate (As(V)). This reaction is of interest in environmental chemistry and analytical methods for arsenic determination.[14][15]

Reaction: 2[AuCl₄]⁻(aq) + 3H₃AsO₃(aq) + 3H₂O(l) → 2Au(s) + 3H₃AsO₄(aq) + 8Cl⁻(aq) + 6H⁺(aq)

Mechanism: The oxidation on a gold surface is believed to be an adsorption-controlled process.[14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. goldrefiningforum.com [goldrefiningforum.com]

- 6. Gold Sulfite - 911Metallurgist [911metallurgist.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chegg.com [chegg.com]

- 9. Solved 5. Use the standard reduction potentials (Appendix M) | Chegg.com [chegg.com]

- 10. echemi.com [echemi.com]

- 11. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pH dependent electro-oxidation of arsenite on gold surface: Relative kinetics and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Catalytic Activity of Gold(III) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gold(III) chloride (AuCl₃) has emerged as a versatile and powerful catalyst in modern organic synthesis. Its unique properties as a soft and carbophilic Lewis acid enable a wide range of chemical transformations, often under mild reaction conditions. This technical guide provides a comprehensive overview of the initial investigations into the catalytic activity of AuCl₃, focusing on key reactions relevant to pharmaceutical and materials science research. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways through logical diagrams.

Direct Amination of Arenes with Azodicarboxylates

The direct C-H amination of arenes represents a highly atom-economical approach to valuable arylamine derivatives. This compound has proven to be an effective catalyst for the amination of both electron-rich and, notably, electron-deficient arenes using azodicarboxylates as the nitrogen source.[1][2] This method provides a significant advantage over traditional methods that often require harsh conditions or pre-functionalized starting materials.

Data Presentation

| Entry | Arene | Azodicarboxylate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | Mesitylene | Diethyl azodicarboxylate | 1 | 0.5 | 96 | [2] |

| 2 | Durene | Diethyl azodicarboxylate | 1 | 0.5 | 95 | [2] |

| 3 | Anisole | Diethyl azodicarboxylate | 2 | 12 | 80 (p:o = >20:1) | [2] |

| 4 | Toluene | Diethyl azodicarboxylate | 2 | 24 | 75 (p:o = 10:1) | [2] |

| 5 | Benzene | Diisopropyl azodicarboxylate | 2 | 24 | 65 | [1] |

| 6 | Fluorobenzene | Diisopropyl azodicarboxylate | 5 | 48 | 45 | [1] |

| 7 | Chlorobenzene | Diisopropyl azodicarboxylate | 5 | 48 | 40 | [1] |

| 8 | Bromobenzene | Diisopropyl azodicarboxylate | 5 | 48 | 38 | [1] |

Experimental Protocol

General Procedure for the AuCl₃-Catalyzed Direct Amination of Arenes: [1]

To a solution of the arene (2.0 mmol) in anhydrous dichloromethane (B109758) (DCM, 2.0 mL) in a sealed tube was added this compound (0.02 mmol, 1 mol%). The mixture was stirred at room temperature for 5 minutes. Diisopropyl azodicarboxylate (1.0 mmol) was then added, and the reaction mixture was stirred at room temperature for the time indicated in the table above. Upon completion (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane) to afford the desired aminated arene.

Logical Workflow

Halogenation of Aromatic Compounds

This compound exhibits exceptional catalytic activity in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NBS, NCS, NIS) as the halogen source. Compared to traditional Lewis acids like FeCl₃ or AlCl₃, AuCl₃ often provides higher yields and requires lower catalyst loadings under milder conditions.

Data Presentation

| Entry | Arene | Halogenating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | Benzene | NBS | 1 | 24 | >99 | |

| 2 | Toluene | NBS | 0.1 | 24 | 98 (p:o = 1.5:1) | |

| 3 | Anisole | NBS | 0.01 | 12 | 99 (p-isomer only) | |

| 4 | Biphenyl | NBS | 1 | 24 | 97 (p-isomer only) | |

| 5 | Naphthalene | NBS | 1 | 12 | 95 (α-isomer only) | |

| 6 | Benzene | NCS | 5 | 48 | 75 | [3] |

| 7 | Toluene | NCS | 5 | 48 | 70 (p:o = 1.2:1) | [3] |

| 8 | Anisole | NIS | 2 | 24 | 92 (p-isomer only) | [3] |

Experimental Protocol

General Procedure for the AuCl₃-Catalyzed Halogenation of Aromatics:

A mixture of the aromatic substrate (1.0 mmol), N-halosuccinimide (1.1 mmol), and this compound (as indicated in the table) in 1,2-dichloroethane (B1671644) (DCE, 5 mL) was stirred at the specified temperature (typically room temperature to 60 °C) for the indicated time. The reaction progress was monitored by GC-MS. After completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel to afford the corresponding halogenated aromatic compound.

Reaction Mechanism

Synthesis of Furans via Cycloisomerization

This compound is a highly effective catalyst for the cycloisomerization of various functionalized alkynes to afford substituted furans. A notable example is the efficient conversion of readily available β-alkynyl β-ketoesters into trisubstituted furans.[4][5] This transformation proceeds with a wide substrate scope and generally provides high yields under mild conditions.[2]

Data Presentation

| Entry | R¹ | R² | R³ | Time (h) | Yield (%) | Reference |

| 1 | Ph | Me | Et | 1 | 95 | [4][5] |

| 2 | 4-MeC₆H₄ | Me | Et | 1 | 96 | [4][5] |

| 3 | 4-ClC₆H₄ | Me | Et | 1.5 | 93 | [4][5] |

| 4 | 2-Thienyl | Me | Et | 1.5 | 90 | [4][5] |

| 5 | n-Hex | Me | Et | 2 | 88 | [4][5] |

| 6 | Ph | Et | Me | 1 | 94 | [4][5] |

| 7 | Ph | Me | t-Bu | 2 | 91 | [4][5] |

Experimental Protocol

General Procedure for the AuCl₃-Catalyzed Synthesis of Furans: [5]

To a solution of the β-alkynyl β-ketoester (0.5 mmol) in anhydrous acetonitrile (B52724) (5 mL) was added this compound (0.015 mmol, 3 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding trisubstituted furan (B31954).

Catalytic Cycle

Synthesis of Propargylamines via A³ Coupling

The three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) is a powerful method for the synthesis of propargylamines, which are important building blocks in medicinal chemistry. This compound can catalyze this reaction, offering a valuable alternative to more commonly used copper or silver catalysts.

Data Presentation

| Entry | Aldehyde | Amine | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Phenylacetylene | 2 | 6 | 92 | [6] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 2 | 6 | 95 | [6] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | 2 | 8 | 88 | [6] |

| 4 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | 2 | 10 | 85 | [6] |

| 5 | Benzaldehyde | Morpholine | Phenylacetylene | 2 | 7 | 90 | [6] |

| 6 | Benzaldehyde | Pyrrolidine | Phenylacetylene | 2 | 6 | 94 | [6] |

| 7 | Benzaldehyde | Piperidine | 1-Hexyne | 3 | 12 | 82 | [7] |

| 8 | Benzaldehyde | Piperidine | Trimethylsilylacetylene | 3 | 12 | 80 | [7] |

Experimental Protocol

General Procedure for the AuCl₃-Catalyzed Synthesis of Propargylamines: [6]

In a round-bottom flask, a mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and this compound (0.02 mmol, 2 mol%) in water (5 mL) was stirred at 80 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the pure propargylamine.

Reaction Pathway

References

- 1. Gold-Catalyzed Direct Amination of Arenes with Azodicarboxylates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Gold(III)-Catalyzed Halogenation of Aromatic Boronates with N-Halosuccinimides [organic-chemistry.org]

- 4. Furan synthesis through AuCl3-catalysed cycloisomerisation of β-alkynyl β-ketoesters | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Gold(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) chloride, historically known as auric chloride, is a pivotal compound in the fields of chemistry, materials science, and medicine. Its unique properties as a Lewis acid and an oxidizing agent have established it as a valuable catalyst in organic synthesis and a precursor in the fabrication of gold-based nanomaterials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and fundamental properties of this compound, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Discovery and Historical Context

The history of soluble gold compounds dates back to the 8th century with the work of the Arabian alchemist Jabir ibn Hayyan, who synthesized a form of soluble gold by dissolving the metal in aqua regia, a mixture of nitric and hydrochloric acids.[1] This early work laid the foundation for the future isolation and characterization of gold chlorides.

The first formal preparation of this compound is credited to Robert Boyle in 1666.[2][3] He synthesized the compound by reacting metallic gold with chlorine gas at elevated temperatures.[2][3] This direct combination of the elements remains a common method for its preparation today.

Historically, this compound has found diverse applications, including in photography for toning black and white prints, in the production of ruby glass, and as a component in ceramic glazes.[4][5] In medicine, "potable gold," a term for soluble gold compounds like this compound, was explored for its purported therapeutic properties.[1]

Physicochemical Properties

This compound is a red crystalline solid in its anhydrous form and appears as golden, yellow crystals as a monohydrate.[3] It is hygroscopic and sensitive to light.[3][4] The compound exists as a planar dimer, Au₂Cl₆, in both the solid and vapor phases.[3][6] In this dimeric structure, each gold atom is coordinated to four chlorine atoms in a square planar geometry.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | Au₂Cl₆ (dimer) | [3] |

| Molar Mass | 606.65 g/mol (dimer) | [3] |

| Appearance | Red crystals (anhydrous); Golden, yellow crystals (monohydrate) | [3] |

| Density | 4.7 g/cm³ | [3] |

| Melting Point | 254 °C (decomposes) | [6] |

| Solubility in Water | 68 g/100 mL (20 °C) | [3] |

| Other Solubilities | Soluble in ethanol, diethyl ether; Slightly soluble in liquid ammonia | [3][7] |

| Magnetic Susceptibility (χ) | -112·10⁻⁶ cm³/mol | [3] |

Table 1: Physical Properties of this compound

| Parameter | Value | References |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Lattice Constants | a = 6.57 Å, b = 11.04 Å, c = 6.44 Å | [3] |

| β = 113.3° | [3] | |

| Coordination Geometry | Square planar for each Au center | [3][6] |

Table 2: Crystallographic Data for this compound (Au₂Cl₆)

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Synthesis Methods

This is the most common method for preparing anhydrous this compound.[2][3]

Protocol:

-

Place finely divided gold powder or foil in a quartz tube.

-

Heat the tube to 180 °C in a furnace.

-

Pass a slow stream of dry chlorine gas over the heated gold.

-

The this compound will form as red crystals in the cooler parts of the tube.

-

Continue the reaction until all the gold has been consumed.

-

Cool the apparatus under a stream of dry nitrogen or argon to prevent moisture contamination.

Reaction: 2 Au + 3 Cl₂ → Au₂Cl₆

This method involves the initial formation of chloroauric acid (HAuCl₄) by dissolving gold in aqua regia.

Protocol:

-

Preparation of Aqua Regia: In a fume hood, carefully mix 3 parts concentrated hydrochloric acid (HCl) with 1 part concentrated nitric acid (HNO₃).

-

Dissolution of Gold: Add gold powder or foil to the aqua regia solution. Gentle heating may be required to facilitate dissolution.

-

Formation of Chloroauric Acid: The gold will dissolve to form a solution of chloroauric acid. Reaction: Au + HNO₃ + 4 HCl → HAuCl₄ + NO + 2 H₂O[3]

-

Conversion to this compound: Carefully evaporate the solution to dryness under reduced pressure or by gentle heating (around 100 °C) in an inert atmosphere to remove water and hydrogen chloride.[3] Reaction: 2 HAuCl₄ → Au₂Cl₆ + 2 HCl[3]

This method provides an alternative to the use of nitric acid.

Protocol:

-

Place gold powder in a reaction vessel.

-

Add a mixture of concentrated hydrochloric acid and hydrogen peroxide (H₂O₂). The molar ratio of Au:H₂O₂:HCl should be approximately 2:3:8.[8]

-

Heat the mixture to 80-100 °C with stirring for 5-25 minutes.[4]

-

The gold will dissolve to form chloroauric acid. Reaction: 2 Au + 3 H₂O₂ + 8 HCl → 2 HAuCl₄ + 6 H₂O[8]

-

Isolate the this compound by evaporation as described in section 3.1.2.

Purification Methods

Anhydrous this compound can be purified by sublimation.

Protocol:

-

Place the crude this compound in a sublimation apparatus.

-

Heat the apparatus to approximately 200 °C under a chlorine atmosphere to prevent decomposition.[2]

-

The purified this compound will sublime and deposit as crystals on a cold finger or in a cooler region of the apparatus.

-

Collect the purified crystals in a dry, inert atmosphere.

Chemical Reactions and Applications

This compound is a versatile reagent in both inorganic and organic chemistry.

Thermal Decomposition

Anhydrous this compound is thermally unstable and decomposes upon heating.

Caption: Thermal decomposition pathway of this compound.

At around 160 °C, it decomposes to gold(I) chloride (AuCl) and chlorine gas.[3] Above 210 °C, gold(I) chloride disproportionates to metallic gold and this compound.[3]

Reactions in Aqueous Solution

In water, this compound hydrolyzes to form acidic solutions containing species such as [AuCl₃(OH)]⁻.[3] It reacts with bases like sodium hydroxide (B78521) to precipitate gold(III) hydroxide, Au(OH)₃, which dissolves in excess base to form sodium aurate (NaAuO₂).[3]

Catalysis in Organic Synthesis

This compound is an effective catalyst for a variety of organic transformations, particularly those involving alkynes. It can catalyze the hydration of alkynes to form ketones and the hydroarylation of alkynes.

Caption: General workflow for AuCl₃ catalysis in organic synthesis.

Synthesis of Gold Nanoparticles

A significant modern application of this compound is as a precursor for the synthesis of gold nanoparticles.[2][3] By reducing an aqueous solution of this compound with a reducing agent (e.g., sodium citrate, sodium borohydride), gold nanoparticles of controlled size and shape can be produced.[2][3] These nanoparticles have widespread applications in diagnostics, drug delivery, and catalysis.

Conclusion

This compound, from its early discovery to its current multifaceted applications, remains a compound of significant interest to the scientific community. Its rich history is paralleled by its diverse and expanding role in modern chemistry and materials science. This guide provides a foundational resource for researchers, offering detailed historical context, robust physicochemical data, and practical experimental protocols to facilitate further investigation and innovation with this remarkable compound.

References

- 1. 2 AuCl3 + 3 H2O2 → 2 Au + 3 O2 + 6 HCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Making Gold III chloride? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. CN106044841A - Preparation method of chloroauric acid - Google Patents [patents.google.com]

- 5. goldrefiningforum.com [goldrefiningforum.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2005049252A1 - Method for preparing gold aqueous solution - Google Patents [patents.google.com]

- 8. mt.com [mt.com]

Theoretical Calculations of Gold(III) Chloride Electronic Structure: A Technical Guide

Abstract